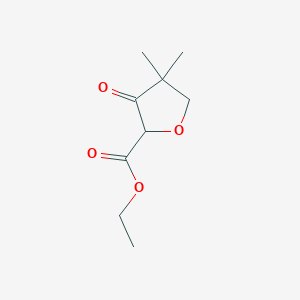
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate is an organic compound with a complex structure. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate typically involves the esterification of 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid.
Reduction: 4,4-dimethyl-3-oxotetrahydrofuran-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the tetrahydrofuran ring, which can stabilize certain reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the tetrahydrofuran ring.
Methyl butyrate: Another ester with a different alkyl group and simpler structure.
Ethyl benzoate: Contains an aromatic ring, offering different reactivity and applications.
Uniqueness
Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-3-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(11)6-7(10)9(2,3)5-13-6/h6H,4-5H2,1-3H3 |
InChI Key |
UKOISJNHZPOQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



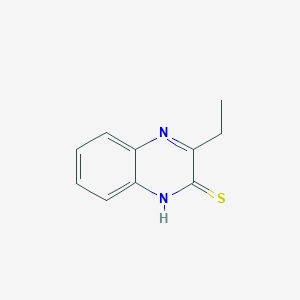
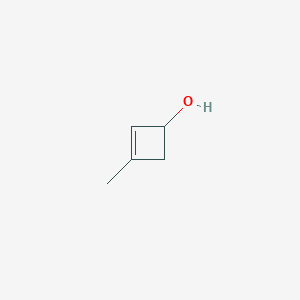
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
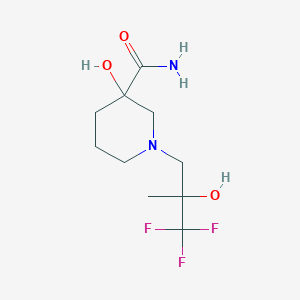
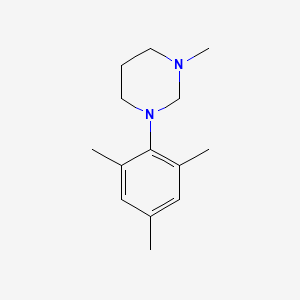
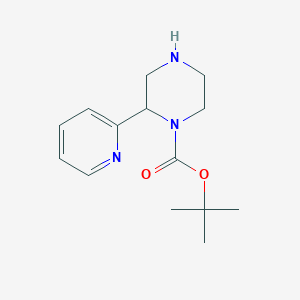
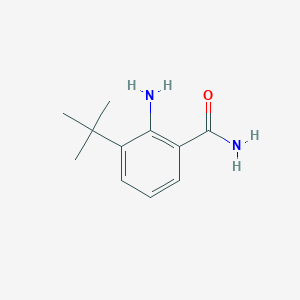
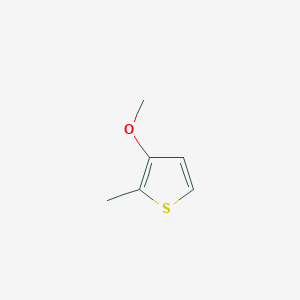
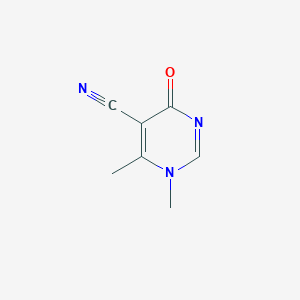
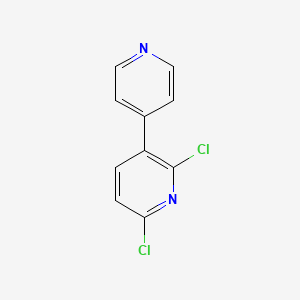

![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
